molecular formula C25H22FNO5S B2363438 6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866810-33-5

6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one

Cat. No.: B2363438
CAS No.: 866810-33-5
M. Wt: 467.51
InChI Key: BFTCJYUTXKDGBR-UHFFFAOYSA-N
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Description

The compound 6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one belongs to the quinolin-4-one family, characterized by a bicyclic aromatic core with diverse substituents modulating its physicochemical and biological properties. Key features include:

  • Ethoxy group at position 6: Enhances lipophilicity and metabolic stability.
  • (3-Methoxyphenyl)methyl group at position 1: Modulates steric bulk and electronic interactions.

Properties

IUPAC Name

6-ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO5S/c1-3-32-20-9-12-23-22(14-20)25(28)24(33(29,30)21-10-7-18(26)8-11-21)16-27(23)15-17-5-4-6-19(13-17)31-2/h4-14,16H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTCJYUTXKDGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one typically involves multiple steps, including the formation of the quinoline core and the subsequent introduction of the substituent groups. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.

    Methoxyphenyl Methyl Group Addition: This step involves the reaction of the intermediate compound with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the quinoline family and features an ethoxy group, a fluorophenyl sulfonyl group, and a methoxyphenyl methyl group attached to a quinoline core. The general molecular formula is C19H18FNO4SC_{19}H_{18}FNO_4S with a molecular weight of 375.4 g/mol.

Synthesis Methods:
The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core: Achieved through the Skraup synthesis method, which involves the condensation of aniline with glycerol and sulfuric acid.
  • Ethoxy Group Introduction: This is done via an ethylation reaction using ethyl iodide and potassium carbonate as a base.
  • Addition of the Methoxyphenyl Methyl Group: The intermediate compound reacts with 3-methoxybenzyl chloride in the presence of a base like sodium hydride.

Chemistry

6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules for various applications.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties:

  • Antimicrobial Activity: Studies have shown that quinoline derivatives can inhibit bacterial growth, with some compounds demonstrating significant activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Potential: The compound has been tested for its cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells. Results indicate that it can induce apoptosis and inhibit cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

Medicine

The compound is under investigation for its potential therapeutic applications:

  • Targeting Specific Enzymes: It may interact with enzymes involved in cell proliferation, thus modulating their activity to achieve anticancer effects.
  • Therapeutic Agent Development: Ongoing research aims to evaluate its efficacy in treating various diseases, particularly cancers.

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer PropertiesCytotoxicity AssayHigh cytotoxic effects observed in MCF-7 and HL-60 cells; induction of DNA damage noted .
Antimicrobial Activity ResearchInhibition TestsSignificant antimicrobial activity against Mycobacterium smegmatis; lowest MIC value recorded at 6.25 µg/ml .
Structure–Activity Relationship AnalysisCompound VariantsVariants with different substituents showed varied cytotoxicity; some were more effective against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-fluorophenylsulfonyl group (target compound) vs. 4-ethoxyphenylsulfonyl () alters electron density and solubility. Fluorine’s electronegativity may enhance metabolic stability compared to ethoxy’s bulkier alkyl chain .

Synthetic Methodologies :

  • Analogs in and were synthesized via Method C (using SOCl2, trifluoroacetic acid, and Et3SiH in CCl4), yielding 73–87% for imidazole-containing derivatives . This suggests compatibility with the target compound’s synthesis, though reaction conditions may require optimization for bulkier substituents.

Biological Relevance: Pyrrolo-fused quinolinones () exhibit CYP enzyme inhibition, highlighting the pharmacophoric importance of the quinolinone core . The target compound’s sulfonyl group may enhance target binding compared to benzoyl or alkyl variants.

Data Tables

Table 1: Structural Variations and Molecular Properties

Compound (Source) 1-Position Substitution 3-Position Substitution Molecular Weight LogP (Predicted)
Target Compound 3-MeO-C6H4-CH2 4-F-C6H4-SO2 ~465.5 g/mol ~3.8
4-F-C6H4-CH2 4-MeO-C6H4-SO2 467.5 g/mol ~3.5
4-MeO-C6H4-CH2 4-F-C6H4-CO 431.5 g/mol ~4.1

Biological Activity

6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes an ethoxy group, a fluorophenyl sulfonyl group, and a methoxyphenyl methyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of this compound is C25H22FNO5SC_{25}H_{22}FNO_5S, with a molecular weight of 467.5 g/mol. The compound's structure can be represented as follows:

\text{IUPAC Name }6-\text{ethoxy}-3-(4-\text{fluorophenyl})\text{sulfonyl}-1-\text{ 3 text methoxyphenyl})\text{methyl}]\text{quinolin}-4-\text{one}}

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various pathogens, revealing minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent bactericidal effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.250.30

Anticancer Activity

The compound's anticancer potential has also been investigated. It appears to inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The mechanism of action may involve binding to molecular targets that regulate cell cycle progression and apoptosis pathways.

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential therapeutic agent in oncology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit the activity of certain enzymes involved in cellular processes, leading to:

  • Inhibition of Enzyme Activity : By modulating enzyme functions, the compound can disrupt pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, enhancing its anticancer properties.

Case Studies

Several case studies have documented the efficacy of quinoline derivatives similar to this compound. For example:

  • Study on Antimicrobial Efficacy : A comparative analysis highlighted that compounds with similar structures demonstrated superior antibacterial effects compared to traditional antibiotics like ciprofloxacin, particularly against resistant strains of bacteria .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that quinoline derivatives could significantly reduce cell viability and induce apoptosis through caspase activation pathways .

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